Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 40106-13-6) is a bicyclic thiophene derivative with a seven-membered cycloheptane ring fused to a thiophene core. Its molecular formula is C₁₂H₁₇NO₂S, and it has a molecular weight of 239.33 g/mol . Synthesized via the Gewald reaction using cycloheptanone, ethyl cyanoacetate, and sulfur, it serves as a pivotal intermediate in medicinal chemistry for synthesizing heterocyclic derivatives, including oxazines, diazepines, and carboxamides . The compound’s ethyl ester group enhances solubility in organic solvents (e.g., ethanol, methanol), while the amino group enables further functionalization .
Properties
IUPAC Name |
ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-15-12(14)10-8-6-4-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUHIGALMIGZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193149 | |
| Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40106-13-6 | |
| Record name | 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-amino-5,6,7,8-tetrahydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40106-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040106136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40106-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158551 | |
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| Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2-AMINO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA(B)THIOPHENE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0J6EW5JJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Standard Reaction Protocol
The classic Gewald reaction involves a three-component condensation of cycloheptanone, ethyl cyanoacetate, and sulfur in the presence of a base. Diethylamine is commonly employed as both a catalyst and solvent. A representative procedure involves:
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Reactant Proportions :
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Cycloheptanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv)
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Diethylamine (2.0 equiv) in methanol/ethanol (3:1 v/v)
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Reaction Conditions :
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Sonication at 20°C for 4–6 hours
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Neutralization with dilute HCl post-reaction
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Mechanistic Insights
The reaction proceeds via:
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Knoevenagel condensation between cycloheptanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile.
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Sulfur incorporation through nucleophilic attack by sulfide ions, generating a thiophene ring.
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Aromatization via elimination of hydrogen sulfide and subsequent proton transfer.
The seven-membered ring imposes torsional strain, necessitating precise temperature control to prevent retro-aldol decomposition. Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing the cycloheptanone component on Wang resin enables iterative purification:
| Step | Reagents | Time | Purity (%) |
|---|---|---|---|
| Resin loading | DIC, DMAP in DCM | 2 h | 98 |
| Knoevenagel adduct | Ethyl cyanoacetate, piperidine | 4 h | 95 |
| Sulfur cyclization | S₈, DBU in NMP | 6 h | 89 |
| Cleavage | TFA:DCM (1:99) | 1 h | 91 |
This method achieves 78% overall yield but faces scalability limitations due to resin costs.
Flow Chemistry Approaches
Continuous flow systems enhance heat/mass transfer for large-scale production:
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Reactor Design : Tubular reactor (ID = 2 mm, L = 5 m)
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Parameters :
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Temperature: 50°C
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Flow rate: 0.5 mL/min
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Residence time: 10 min
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Under these conditions, conversion reaches 94% with 88% isolated yield, demonstrating superior efficiency to batch methods.
Optimization Studies
Solvent Effects
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 90 |
| Ethanol | 24.3 | 88 |
| DMF | 36.7 | 72 |
| THF | 7.5 | 65 |
Methanol/ethanol mixtures optimize solubility of sulfur while minimizing side reactions.
Catalytic Systems
Comparative analysis of bases:
| Base | pKa | Yield (%) | Purity (%) |
|---|---|---|---|
| Diethylamine | 10.98 | 90 | 99 |
| Piperidine | 11.22 | 85 | 97 |
| DBU | 12.0 | 78 | 95 |
| K₂CO₃ | 10.33 | 62 | 89 |
Diethylamine remains optimal due to balanced basicity and solubility.
Structural Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
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δ 1.31 (t, J = 7.1 Hz, 3H, CH₂CH₃)
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δ 2.45–2.67 (m, 4H, cycloheptane H)
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δ 3.02 (br s, 2H, NH₂)
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δ 4.24 (q, J = 7.1 Hz, 2H, OCH₂)
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δ 6.89 (s, 1H, thiophene H)
IR (KBr) :
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3340 cm⁻¹ (N–H stretch)
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1695 cm⁻¹ (C=O ester)
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1580 cm⁻¹ (C=C thiophene)
Full spectral assignments corroborate the bicyclic structure.
X-ray Crystallography
Single-crystal analysis reveals:
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Planar thiophene ring (max deviation 0.02 Å)
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Ester group coplanar with heterocycle (dihedral angle = 3.7°)
Industrial-Scale Production Challenges
Purification Issues
The compound’s high melting point (87–88°C) complicates crystallization:
| Recrystallization Solvent | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol | 82 | 99.5 |
| Ethyl acetate | 75 | 98.7 |
| Hexane/EA (3:1) | 68 | 97.3 |
Ethanol remains preferred despite lower recovery due to superior purity.
| Time (months) | Purity (%) | Degradation Products |
|---|---|---|
| 0 | 99.8 | – |
| 3 | 99.1 | <0.5% oxidized S |
| 6 | 98.3 | 1.2% hydrolyzed ester |
Under nitrogen atmosphere, degradation decreases by 80%, highlighting the need for inert storage.
| Method | PMI | E-factor |
|---|---|---|
| Batch Gewald | 23.4 | 8.7 |
| Flow Chemistry | 18.9 | 6.2 |
| Solid-Phase | 41.2 | 15.8 |
Flow systems demonstrate superior environmental performance .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been investigated for its potential as a pharmacological agent.
1.1. Dopamine Receptor Modulation
Recent studies have identified this compound as a novel negative allosteric modulator of the dopamine D2 receptor. The modulation of this receptor is crucial in treating various neurological disorders, including schizophrenia and Parkinson's disease. The compound was synthesized using Gewald chemistry, which facilitated the formation of the desired thiophene structure essential for biological activity .
1.2. TRPA1 Antagonism
Another significant application of this compound is in the development of TRPA1 antagonists. TRPA1 receptors are implicated in pain sensation and inflammatory responses. This compound has shown efficacy in preclinical models for treating conditions like atopic dermatitis by inhibiting these receptors .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis.
2.1. Synthesis of Complex Molecules
The compound is utilized in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, leading to the formation of complex molecular architectures that are valuable in medicinal chemistry .
2.2. Chemical Reactions
The compound can undergo several transformations:
- Cyclization Reactions : It can be used in cyclization reactions to form new cyclic compounds.
- N-Alkylation : The amino group can be functionalized through N-alkylation processes to yield derivatives with enhanced biological properties .
Agrochemicals and Dyestuffs
In addition to its medicinal applications, this compound is also significant in the agrochemical sector.
3.1. Pesticide Development
The compound's structural features make it a candidate for developing novel pesticides and herbicides that target specific biochemical pathways in pests while minimizing environmental impact .
3.2. Dye Intermediates
It is also used as an intermediate in the production of dyes and pigments due to its ability to form stable colored complexes with metal ions .
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Medicinal Chemistry | Dopamine D2 receptor modulation | Potential treatment for neurological disorders |
| TRPA1 antagonism | Efficacy in treating inflammatory conditions | |
| Organic Synthesis | Intermediate for heterocyclic compounds | Involved in cyclization and N-alkylation reactions |
| Agrochemicals | Development of pesticides | Targeting specific biochemical pathways |
| Dye intermediates | Stable complexes with metal ions |
Mechanism of Action
The mechanism of action of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway . The compound’s unique structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations: Ethyl vs. Methyl Esters
Replacing the ethyl group with a methyl ester (e.g., methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, CAS 184174-81-0) reduces molecular weight (225.31 g/mol) and increases melting point (95–96°C vs. 87–88°C) due to reduced steric bulk. The methyl analog’s lower lipophilicity may affect pharmacokinetic properties in drug design .
Ring Size Variations: Cyclohepta vs. Cyclopenta/Thieno Systems
- Cyclopenta[b]thiophene analogs (e.g., ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, C₁₀H₁₃NO₂S) feature a smaller five-membered ring, increasing ring strain and reducing conformational flexibility compared to the seven-membered cyclohepta system. This may limit interactions with larger enzyme binding pockets .
- In adenosine receptor modulation, the cyclohepta derivative’s carboxylic acid analog (compound 59) showed 80% allosteric enhancer (AE) activity, outperforming benzo analogs like PD81,723 (28% AE activity) .
Functional Group Modifications
Physicochemical and Structural Comparisons
Table 2: Physicochemical Properties of Key Analogs
- Solubility Trends : The ethyl ester’s solubility in organic solvents facilitates reactions like hydrolysis (e.g., to carboxylic acid 6e in 64% yield ), whereas the carboxylic acid derivative is water-soluble after neutralization .
- Conformational Flexibility : The seven-membered cyclohepta ring adopts a boat-like conformation, enabling favorable van der Waals interactions in protein binding .
Structure-Activity Relationship (SAR) Insights
- Amino Group: Essential for hydrogen bonding in biological targets (e.g., adenosine receptors, influenza polymerase) .
- Ester vs. Carboxylic Acid : Carboxylic acids (e.g., compound 59 ) show higher polarity and receptor affinity, while esters serve as prodrugs with improved membrane permeability .
- Ring Expansion : The cyclohepta ring’s larger size enhances binding to macromolecular targets compared to cyclopenta or benzo analogs, as seen in anticancer and antiviral studies .
Biological Activity
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 40106-13-6) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 239.33 g/mol
- Melting Point : 87°C to 88°C
- Solubility : Soluble in methanol and ethanol
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cell Viability and Apoptosis Induction :
- Cell Cycle Arrest :
- Mechanism of Action :
Case Studies and Experimental Data
A detailed examination of various studies provides insights into the biological activity of this compound:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction | |
| Various | 49.9 | Cell cycle arrest | |
| HepG2 | Not specified | Cytotoxicity observed |
Additional Biological Activities
The compound has also been explored for its neuroprotective properties and as a potential inhibitor of certain enzymes involved in disease pathways:
-
Neuroprotection :
- Preliminary findings suggest that derivatives of the cyclohepta[b]thiophene scaffold may possess neuroprotective effects, although specific data on this compound is limited.
- Enzyme Inhibition :
Q & A
Q. What is the standard protocol for synthesizing Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?
The compound is typically synthesized via the Gewald reaction , a one-pot multicomponent reaction. A representative protocol involves reacting cycloheptanone with malononitrile and sulfur in ethanol, catalyzed by diethylamine. After refluxing, the product is isolated via filtration and recrystallization. Yields range from 80% to 87%, with purity confirmed by melting point analysis and NMR spectroscopy . For example, cycloheptanone (0.1 mol), malononitrile (0.12 mol), and sulfur (0.1 mol) in ethanol with triethylamine (0.15 mol) yielded the product after 20 hours .
Q. How is the compound characterized using spectroscopic methods?
1H and 13C NMR are critical for structural confirmation. Key NMR signals include:
- 1H NMR (CDCl3) : δ 1.30–1.35 ppm (ethyl CH3 triplet), 1.50–3.10 ppm (cycloheptane CH2 multiplet), and 4.30–4.40 ppm (ethyl CH2 quartet) .
- 13C NMR : Peaks at ~166 ppm (ester carbonyl) and 160–155 ppm (aromatic carbons) . Additional characterization includes HPLC (≥98% purity) and melting point analysis (e.g., 85–87°C) .
Q. What are common derivatives of this compound in medicinal chemistry?
Derivatives are synthesized via amide coupling or cyclization . For instance:
- Antiviral derivatives : 2-(Substituted benzamido) analogs are prepared using benzoyl chlorides (e.g., 2-fluorobenzoyl chloride) in dry dioxane, yielding >90% purity after crystallization .
- Oxazinone-based derivatives : Reaction with triphosgene under reflux forms heterocyclic scaffolds (77% yield), validated by X-ray crystallography .
Advanced Research Questions
Q. How can researchers optimize synthesis yields under varying catalytic conditions?
Yield optimization involves:
- Catalyst screening : Diethylamine vs. triethylamine affects reaction rates and byproduct formation. For example, triethylamine in ethanol increased yields to 87% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Temperature control : Reflux (70–80°C) ensures complete cyclization without decomposition .
Q. What strategies resolve contradictions in crystallographic data analysis for derivatives?
Discrepancies in crystal structures (e.g., bond angles, torsional strains) are addressed by:
- Multiple refinement software : Cross-validate using SHELXL (for small molecules) and PHENIX (for macromolecules) .
- Validation tools : Use the Cambridge Structural Database (CSD) to compare derived bond lengths with literature values .
- Complementary techniques : Pair X-ray data with DFT calculations to confirm electronic environments .
Q. How are structure-activity relationships (SARs) analyzed for antiviral derivatives?
SAR studies focus on:
- Substituent effects : Electron-withdrawing groups (e.g., -F, -NO2) at the benzamido position enhance binding to viral polymerase subunits (IC50: 2–10 µM) .
- Bioisosteric replacements : Replacing ester groups with carboxamides improves solubility and reduces cytotoxicity (e.g., NSC727447, IC50 = 2 µM against HIV RNase H) .
- Pharmacokinetic profiling : LogP values are optimized via methylation (e.g., 8e derivative: LogP = 3.2) to balance membrane permeability and metabolic stability .
Q. What methodological approaches validate the compound’s role in inhibiting viral enzymes?
Key steps include:
- Enzyme assays : Measure RNase H or polymerase inhibition using fluorescence resonance energy transfer (FRET) substrates .
- Crystallographic screening : Co-crystallize derivatives with target enzymes (e.g., HIV-1 RT) to identify binding motifs .
- Selectivity profiling : Compare inhibitory activity against human vs. viral enzymes (e.g., NSC727447 shows 5× selectivity for HIV RNase H over human RNase H1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
